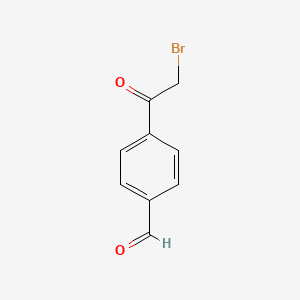
4-(2-Bromoacetyl)benzaldehyde
Cat. No. B1644274
M. Wt: 227.05 g/mol
InChI Key: NGRCWWOAGMFRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09387204B2
Procedure details


0.7 g (2.1 mM) 4-(2-Bromo-acetyl)-benzaldehyde and 2-aminothiazole (2 eq) are stirred in 15 ml DMF at 90° C. for 6 h. The DMF is evaporated and the residue suspended in ethyl acetate over night. The desired product is collected by filtration.



Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)=O.[NH2:13][C:14]1[S:15][CH:16]=[CH:17][N:18]=1>CN(C=O)C>[S:15]1[CH:16]=[CH:17][N:18]2[CH:2]=[C:3]([C:5]3[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=3)[N:13]=[C:14]12
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=CN1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The DMF is evaporated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the residue suspended in ethyl acetate over night
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The desired product is collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S1C=2N(C=C1)C=C(N2)C2=CC=C(C=O)C=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
